Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate
Overview
Description
Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group.
Alkylation: The chlorinated phenol is then alkylated with a prop-2-enyl group.
Esterification: The final step involves the esterification of the alkylated phenol with diethyl propanedioate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or diols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The chloro group and the ester functionalities play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[3-(4-chlorophenoxy)propyl]propanedioate: Lacks the prop-2-enyl group, leading to different reactivity and applications.
Diethyl 2-[3-(4-bromophenoxy)propyl]propanedioate: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and biological activity.
Diethyl 2-[3-(4-methylphenoxy)propyl]propanedioate:
Uniqueness
Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate is unique due to the presence of both the chloro and prop-2-enyl groups, which confer distinct chemical and biological properties. These functionalities make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClO5/c1-4-8-14-13-15(20)10-11-17(14)25-12-7-9-16(18(21)23-5-2)19(22)24-6-3/h4,10-11,13,16H,1,5-9,12H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGYJUWXCNDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)Cl)CC=C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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